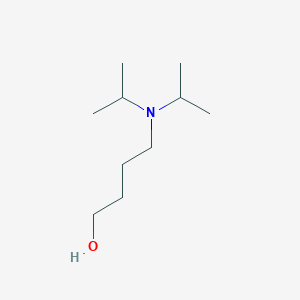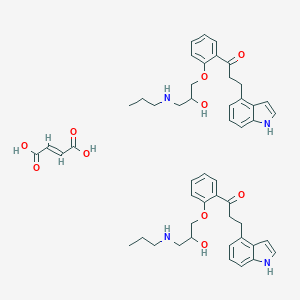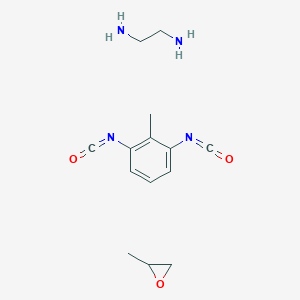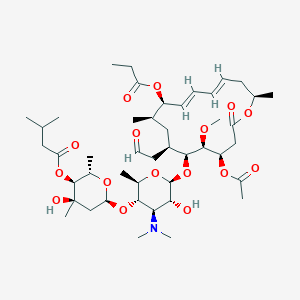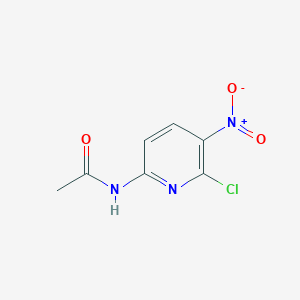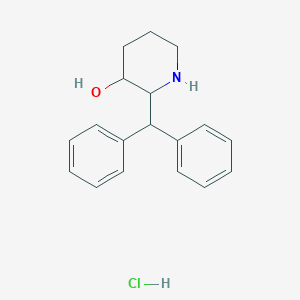
3-Piperidinol, 2-(diphenylmethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Piperidinol, 2-(diphenylmethyl)-, hydrochloride, also known as Diphenylmethylpiperidinol hydrochloride, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride has been studied for its potential applications in various fields, including pharmacology, neuroscience, and medicinal chemistry. It has been shown to have analgesic, anxiolytic, and antipsychotic properties, making it a potential candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride is not fully understood. However, it is believed to act on the central nervous system by binding to certain receptors, such as the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects
3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its analgesic and anxiolytic effects. It has also been shown to have antipsychotic effects, possibly due to its ability to block the dopamine D2 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. However, its potential side effects and toxicity may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride. One possible direction is the exploration of its potential as a treatment for various neurological and psychiatric disorders, such as schizophrenia and depression. Another direction is the development of new analogs of 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride with improved properties and fewer side effects.
Conclusion
In conclusion, 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride and its analogs for the development of new drugs.
Métodos De Síntesis
The synthesis of 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride involves the reaction of diphenylmethyl chloride with piperidine in the presence of a base. The resulting product is then hydrolyzed to obtain 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol, which is then reacted with hydrochloric acid to form 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride.
Propiedades
Número CAS |
19946-20-4 |
|---|---|
Nombre del producto |
3-Piperidinol, 2-(diphenylmethyl)-, hydrochloride |
Fórmula molecular |
C18H22ClNO |
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
2-benzhydrylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C18H21NO.ClH/c20-16-12-7-13-19-18(16)17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16-20H,7,12-13H2;1H |
Clave InChI |
LOPBPOPPZHDYOX-UHFFFAOYSA-N |
SMILES |
C1CC(C(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl |
SMILES canónico |
C1CC(C(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl |
Sinónimos |
3-Piperidinol, 2-(diphenylmethyl)-, hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



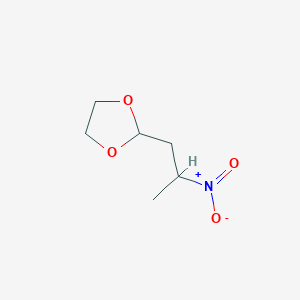

![1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B34103.png)
